Taxane

Beschreibung

Eigenschaften

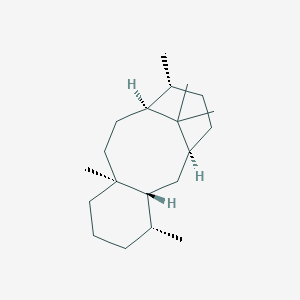

IUPAC Name |

4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h14-18H,6-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFODGZWDEEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1CC3CCC(C(C3(C)C)CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605-68-1 | |

| Record name | Taxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Taxanes on Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxanes, a class of potent anti-neoplastic agents including paclitaxel (Taxol®) and docetaxel, represent a cornerstone of modern chemotherapy regimens. Their clinical efficacy is primarily attributed to their unique mechanism of action: the stabilization of microtubules. This technical guide provides a comprehensive examination of the core molecular interactions between taxanes and their target, the microtubule, leading to the suppression of microtubule dynamics. We will delve into the specific binding site, the conformational changes induced in the tubulin dimer, and the subsequent downstream cellular consequences, including mitotic arrest and apoptosis. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a critical resource for researchers in oncology and drug development.

The Molecular Mechanism of Taxane-Induced Microtubule Stabilization

Microtubules are highly dynamic polymers of αβ-tubulin heterodimers, essential for numerous cellular processes, most critically for the formation and function of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and crucial for their physiological roles.[2] Taxanes exert their cytotoxic effects by disrupting this delicate equilibrium, not by promoting depolymerization like other microtubule-targeting agents (e.g., Vinca alkaloids), but by potently stabilizing the microtubule structure.[1]

The Taxane Binding Site on β-Tubulin

Taxanes bind to a specific, deep hydrophobic pocket on the β-tubulin subunit of the αβ-tubulin heterodimer.[3][4] This binding site is strategically located on the inner surface of the microtubule, facing the lumen.[3][5] The binding of a single taxane molecule per αβ-tubulin dimer is sufficient to stabilize the microtubule.[3] Structural studies using cryo-electron microscopy and X-ray crystallography have elucidated the key amino acid residues that form this pocket and interact with the taxane molecule through extensive van der Waals forces and specific hydrogen bonds.[3][6]

Key features of the taxane-binding pocket interaction include:

-

Hydrophobic Interactions: The pocket is lined with hydrophobic residues that accommodate the core taxane structure.[3]

-

Conformational Selection: Taxanes are thought to preferentially bind to the "straight" conformation of tubulin, which is the conformation adopted when tubulin incorporates into the microtubule lattice.[6][7][8] This binding stabilizes the straight conformation, thereby promoting polymerization and inhibiting depolymerization.[6] The βM-loop of β-tubulin undergoes a conformational reorganization upon microtubule assembly, which is crucial for exposing the taxane binding site.[6]

Suppression of Microtubule Dynamics

By binding to and stabilizing the microtubule polymer, taxanes potently suppress its dynamic instability.[2][9] This suppression manifests as a significant reduction in both the rate and extent of microtubule shortening and growing phases.[9] The microtubules become locked in a polymerized state, leading to the formation of stable, non-functional microtubule bundles within the cell.[2][10] This loss of dynamism is the primary molecular insult that triggers the downstream cellular effects.

Quantitative Data on Taxane-Microtubule Interactions

The following tables summarize key quantitative data from various studies on the effects of taxanes on microtubule binding and dynamics.

Table 1: Binding Affinity of Taxanes to Microtubules

| Compound | Cellular Ki (nM) | Method | Cell Line | Reference |

|---|---|---|---|---|

| Paclitaxel | 22 | Flow Cytometry | HeLa | [11] |

| Docetaxel | 16 | Flow Cytometry | HeLa | [11] |

| Cabazitaxel | 6 | Flow Cytometry | HeLa | [11] |

| Ixabepilone | 10 | Flow Cytometry | HeLa | [11] |

| Baccatin III | Kb 3.0±0.5 × 103 M–1 | Not Specified | Unassembled Tubulin |[6] |

Table 2: Effect of Taxol (Paclitaxel) on Microtubule Dynamics in Human Tumor Cell Lines

| Cell Line | Taxol Conc. (nM) | Shortening Rate Inhibition (%) | Growing Rate Inhibition (%) | Dynamicity Inhibition (%) | Reference |

|---|---|---|---|---|---|

| Caov-3 (Ovarian) | 30 | 32 | 24 | 31 | [9] |

| A-498 (Kidney) | 100 | 26 | 18 | 63 |[9] |

Cellular Consequences of Microtubule Stabilization

The taxane-induced hyper-stabilization of microtubules has profound consequences for the cell, primarily by disrupting the process of mitosis.

Mitotic Arrest

During mitosis, the dynamic nature of spindle microtubules is essential for the proper attachment of chromosomes to the spindle poles and their subsequent segregation into daughter cells. The stabilization of these microtubules by taxanes prevents the mitotic spindle from functioning correctly, leading to the activation of the Spindle Assembly Checkpoint (SAC).[1][12] The SAC is a surveillance mechanism that ensures all chromosomes are properly attached to the spindle before allowing the cell to proceed to anaphase. Persistent activation of the SAC due to taxane-induced spindle defects results in a prolonged arrest of the cell cycle in the G2/M phase.[13][14]

Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis.[15][16][17] The precise signaling pathways leading from mitotic arrest to apoptosis are complex and can be cell-type dependent.[1][18] However, key events include:

-

Phosphorylation of Anti-Apoptotic Proteins: Taxanes can induce the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-XL, thereby inactivating them.[13][19]

-

p53-Dependent and -Independent Pathways: Taxol has been shown to induce both p53-dependent and p53-independent apoptotic pathways.[18] Rapid apoptosis following arrest in prophase appears to be p53-independent, while a slower apoptotic pathway following a G1 block is p53-dependent.[18]

-

Micronucleation and Nuclear Membrane Rupture: A more recently proposed mechanism suggests that taxanes can induce the formation of multiple micronuclei, leading to the irreversible rupture of the nuclear membrane and subsequent cell death.[16][17]

Experimental Protocols for Studying Taxane-Microtubule Interactions

This section provides detailed methodologies for key experiments used to investigate the effects of taxanes on microtubules.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro, often by monitoring the change in turbidity of the solution.

Methodology:

-

Preparation of Tubulin: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9) to a final concentration of 1-4 mg/mL. Keep on ice.

-

Reaction Setup: In a 96-well plate, add the desired concentration of the taxane compound dissolved in an appropriate solvent (e.g., DMSO). Include a vehicle-only control.

-

Initiation of Polymerization: Add GTP to the tubulin solution to a final concentration of 1 mM. Immediately add the tubulin-GTP mixture to the wells containing the taxane or vehicle.

-

Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

-

Data Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of taxane-treated samples to the control.

Immunofluorescence Microscopy of the Microtubule Cytoskeleton

This technique allows for the direct visualization of microtubule organization within cells following taxane treatment.

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of taxane (and a vehicle control) for a specified duration (e.g., 4-24 hours).[10]

-

Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[10] Alternatively, ice-cold methanol can be used for fixation, which also permeabilizes the cells.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[10]

-

Counterstaining and Mounting: Wash the cells again with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides using an antifade mounting medium.[10]

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters. Taxane-treated cells are expected to show dense microtubule bundles.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content, allowing for the detection of taxane-induced G2/M arrest.

-

Cell Culture and Treatment: Culture cells to 60-80% confluency and treat with various concentrations of taxane (and a vehicle control) for a desired time period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[24]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye such as Propidium Iodide (PI) and RNase A (to prevent staining of RNA).[21][23]

-

Flow Cytometry Analysis: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases is determined by the fluorescence intensity. An accumulation of cells in the G2/M peak is indicative of a mitotic block.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of taxane action and a typical experimental workflow.

Caption: Core signaling pathway of taxane-induced apoptosis.

Caption: Workflow for immunofluorescence analysis of microtubules.

Conclusion

Taxanes remain a critical class of chemotherapeutic agents due to their potent and specific mechanism of action on microtubule stabilization. A thorough understanding of their interaction with tubulin, the resulting suppression of microtubule dynamics, and the downstream cellular consequences is paramount for the rational design of novel taxane analogues and for the development of strategies to overcome taxane resistance. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing the field of microtubule-targeted cancer therapy.

References

- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 9. molbiolcell.org [molbiolcell.org]

- 10. benchchem.com [benchchem.com]

- 11. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]

- 17. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. vet.cornell.edu [vet.cornell.edu]

The Discovery and Enduring Legacy of Taxanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of paclitaxel from the Pacific yew (Taxus brevifolia) stands as a landmark achievement in the field of natural product drug discovery. This technical guide provides a comprehensive overview of the history, discovery, and development of taxane compounds. It details the intricate processes of isolation and semi-synthesis, presents quantitative data on taxane yields, and elucidates the molecular mechanisms of action that have established taxanes as indispensable chemotherapeutic agents. This document is designed to serve as a detailed resource, offering in-depth experimental protocols and visual representations of key processes to support ongoing research and development in this critical area of oncology.

A Historical Journey: From Forest to Clinic

The story of taxanes begins with a large-scale plant screening initiative by the U.S. National Cancer Institute (NCI) in the 1960s, aimed at identifying natural compounds with anticancer potential.[1] In 1962, a crude extract from the bark of the Pacific yew, Taxus brevifolia, demonstrated significant cytotoxic activity.[1][2] This finding initiated a multi-year effort by Drs. Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute to isolate and characterize the active constituent.[2][3][4]

The culmination of their work was the identification of a complex diterpenoid molecule, which they named "taxol" (now generically known as paclitaxel), with its structure being fully elucidated in 1971.[2][4] The initial development of paclitaxel was hampered by its low abundance in the slow-growing yew trees and challenges in its formulation due to poor water solubility. However, its unique mechanism of action, discovered in 1979 by Susan B. Horwitz, which involved the stabilization of microtubules, spurred continued interest.[5]

The supply challenge was eventually overcome through the development of semi-synthetic methods, most notably producing paclitaxel and its potent analogue, docetaxel, from more abundant precursors like 10-deacetylbaccatin III (10-DAB), found in the needles of other Taxus species.[6] Following successful clinical trials, paclitaxel was approved by the FDA in 1992 for the treatment of ovarian cancer, marking a significant milestone in cancer therapy.[2]

Quantitative Analysis of Taxane Content in Taxus Species

The concentration of paclitaxel and its precursors varies significantly among different Taxus species and within different parts of the plant. This variability has been a critical factor in the development of sustainable sources for taxane production. The following tables summarize representative yields of key taxanes from various Taxus species.

Table 1: Paclitaxel and 10-Deacetylbaccatin III (10-DAB) Content in Various Taxus Species (Leaves/Needles)

| Taxus Species | Paclitaxel (µg/g dry weight) | 10-Deacetylbaccatin III (µg/g dry weight) | Reference |

| T. brevifolia | 0 - 15 | 77.4 - 297.6 | [6] |

| T. cuspidata | 0 - 169 | Not Reported | [6] |

| T. canadensis | Not Reported | Not Reported | - |

| T. wallichiana | Not Reported | 247.6 - 594.9 | [6] |

| T. baccata | Not Reported | Not Reported | - |

| T. chinensis | 15 - 90 | Not Reported | [6] |

| T. yunnanensis | 84 | Not Reported | [6] |

| T. fuana | 27 | Not Reported | [6] |

| T. media | 15 - 1220 | Not Reported | [6] |

| T. mairei | <100 - 660 | Not Reported | [6] |

Table 2: Yields of Paclitaxel and Related Taxanes from Taxus brevifolia Bark

| Compound | Yield Range (%) |

| Paclitaxel | 0.0075 - 0.06 |

| 10-Deacetylbaccatin III | 0.02 - 0.04 |

| 10-Deacetyltaxol-7-xyloside | 0.06 - 0.1 |

| Taxol-7-xyloside | 0.005 - 0.01 |

| 10-Deacetyltaxol | 0.01 - 0.02 |

| 10-Deacetylcephalomannine-7-xyloside | 0.006 - 0.01 |

| Cephalomannine | 0.005 - 0.007 |

Data compiled from Pharm Res. 1993 Apr;10(4):521-4.[7]

Experimental Protocols

Extraction and Purification of Paclitaxel from Taxus brevifolia Bark

This protocol outlines a common laboratory-scale method for the isolation and purification of paclitaxel.

Methodology:

-

Preparation of Plant Material: Air-dry the collected Taxus brevifolia bark at room temperature and grind it into a fine powder.[8]

-

Extraction:

-

Macerate the powdered bark in 95% ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional agitation.[8]

-

Filter the mixture and collect the ethanol extract. Repeat the extraction on the plant residue to maximize yield.[8]

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.[8]

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition it against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. Discard the n-hexane layer.[8]

-

Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as dichloromethane, to extract the taxanes.[8]

-

Collect the organic phase and evaporate it to dryness to yield a taxane-enriched fraction.[8]

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Dissolve the taxane-enriched fraction in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[8] Monitor fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and pool the fractions containing paclitaxel.[8]

-

Reversed-Phase HPLC: Further purify the paclitaxel-containing fractions using a C18 column. A common mobile phase is a gradient of acetonitrile and water, with UV detection at 227 nm.[8]

-

-

Crystallization:

Semi-Synthesis of Docetaxel from 10-Deacetylbaccatin III (10-DAB)

This protocol describes a four-step semi-synthesis of docetaxel from the more readily available precursor, 10-DAB, with an overall yield of approximately 50%.[9][10]

Methodology:

-

Selective Protection of C(7) and C(10) Hydroxyl Groups:

-

Dissolve 10-DAB (1 equivalent) and 4-dimethylaminopyridine (DMAP) (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Warm the solution to 40°C and add benzyl chloromate in THF dropwise over 1 hour.

-

Increase the temperature to 60°C and stir for an additional 30 minutes.

-

Cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the C(7), C(10)-diprotected baccatin III derivative.[9]

-

-

Coupling with the Side Chain:

-

Deprotection:

-

Remove the benzyl chloromate protecting groups by treating the coupled product with palladium on carbon (Pd/C) under a hydrogen atmosphere.[9]

-

-

Purification:

-

Filter the reaction mixture and concentrate to obtain pure docetaxel.[9]

-

Bioassay for Anticancer Activity: MTT/MTS Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability and is a standard preliminary assay for evaluating the anticancer activity of compounds.[4][11]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the taxane compound (and appropriate controls, including a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.[11]

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the GI50 (the concentration that inhibits cell growth by 50%).[12]

Mechanism of Action: Microtubule Stabilization and Apoptosis

The primary mechanism of action of taxanes is their unique ability to disrupt microtubule dynamics.[9] Unlike other microtubule-targeting agents like the vinca alkaloids, which prevent tubulin polymerization, taxanes bind to the β-tubulin subunit of microtubules and promote their assembly while inhibiting depolymerization.[7][10][13] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupting the mitotic spindle apparatus.[7]

The cell cycle is consequently arrested, primarily at the G2/M phase, preventing cell division.[14] This mitotic arrest ultimately triggers a cascade of signaling events that lead to programmed cell death, or apoptosis.[7][10]

Conclusion and Future Directions

The discovery and development of taxanes from Taxus species represent a paradigm of natural product-based drug discovery. From their serendipitous discovery to their establishment as cornerstone chemotherapeutic agents, the journey of taxanes has been driven by rigorous scientific inquiry. The semi-synthetic production of paclitaxel and docetaxel has not only ensured a sustainable supply but has also paved the way for the development of next-generation taxanes with improved efficacy and reduced side effects.[13][15][16]

Current research continues to explore novel formulations, such as nanoparticle-based delivery systems, to enhance the therapeutic index of taxanes.[13][16] Furthermore, a deeper understanding of the intricate signaling pathways modulated by taxanes is revealing new potential therapeutic applications and strategies to overcome drug resistance.[13] The legacy of the yew tree continues to inspire the scientific community, demonstrating the immense potential of the natural world in the ongoing fight against cancer.

References

- 1. Taxol content of various Taxus species in Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the utilization value of different tissues of Taxus×Media based on metabolomics and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paclitaxel – a Product of Fungal Secondary Metabolism or an Artefact? # - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacety...: Ingenta Connect [ingentaconnect.com]

- 10. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]

- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 12. Hydrolyzable hydrophobic taxanes: synthesis and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modulating microtubule stability enhances the cytotoxic response of cancer cells to Paclitaxel. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 16. researchgate.net [researchgate.net]

The Taxane Diterpenoid Core: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane diterpenoid core is a complex, polycyclic chemical scaffold that forms the foundation of a class of highly effective anticancer agents, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®). Isolated from various species of the yew tree (Taxus), taxanes have garnered significant attention in the fields of medicinal chemistry, pharmacology, and drug development due to their unique mechanism of action and potent cytotoxic activity against a broad range of solid tumors. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of the taxane diterpenoid core, with a focus on the data and methodologies crucial for researchers in the field.

Chemical Structure of the Taxane Diterpenoid Core

The fundamental taxane core is a tricyclic system composed of a 6-membered ring (A), an 8-membered ring (B), and another 6-membered ring (C), denoted as a 6/8/6-membered ring system.[1] This core structure is often highly oxygenated and can be further modified with various functional groups, leading to a diverse family of naturally occurring and semi-synthetic taxoids.

1.1. Classical and Nonclassical Taxanes

Taxanes are broadly categorized into two main groups:

-

Classical Taxanes: These compounds, including the renowned anticancer drug paclitaxel, feature the characteristic 6/8/6 ring system.[1] They are typically adorned with a variety of oxygen-containing functional groups, which play a crucial role in their biological activity.

-

Nonclassical Taxanes: This category includes taxanes with rearranged carbon skeletons. These rearrangements can involve the formation of additional rings or alterations to the core ring structure, leading to diverse and complex molecular architectures.[2]

1.2. Biosynthesis

The biosynthesis of the taxane core originates from the diterpene precursor, geranylgeranyl diphosphate (GGPP).[3] A series of complex enzymatic cyclization reactions leads to the formation of the initial taxane skeleton, which is then further modified by a cascade of oxidation and acylation reactions to produce the various taxane derivatives found in nature.[4]

Physicochemical Properties of Key Taxane Derivatives

The physicochemical properties of taxanes are critical determinants of their solubility, bioavailability, and ultimately, their therapeutic efficacy. The bulky and lipophilic nature of the taxane core generally results in poor water solubility.[5] The table below summarizes key physicochemical properties of paclitaxel and docetaxel, two of the most clinically significant taxanes.

| Property | Paclitaxel | Docetaxel | Reference(s) |

| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₃H₅₃NO₁₄ | [1] |

| Molecular Weight ( g/mol ) | 853.9 | 807.88 | [6] |

| Melting Point (°C) | 213-216 | ~188 | [6] |

| Water Solubility (µg/mL) | 0.3 | 6-7 | [6] |

| logP (Octanol/Water) | 3.96 | 4.1 | [6] |

Spectroscopic Characterization

The structural elucidation and characterization of taxane diterpenoids rely heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the intricate three-dimensional structure of taxanes.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified taxane in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired spectra.

-

Reference the spectra to the TMS signal.

-

Assign proton and carbon signals using 2D NMR techniques such as COSY, HSQC, and HMBC to elucidate the complete chemical structure. Detailed ¹H and ¹³C NMR assignments for paclitaxel, 7-epi-taxol, and cephalomannine have been published and can serve as valuable references.[7]

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of taxanes, as well as for obtaining structural information through fragmentation analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the taxane in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Ionization:

-

Electrospray ionization (ESI) is a commonly used soft ionization technique for taxanes, typically producing protonated molecules [M+H]⁺ in positive ion mode.[1]

-

-

Mass Analysis:

-

Acquire full scan mass spectra to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecule to induce fragmentation.

-

-

Fragmentation Analysis:

-

The fragmentation of the taxane core often involves the cleavage of the ester side chains and losses of small neutral molecules like water, acetic acid, and carbon monoxide.

-

Common fragment ions observed for paclitaxel and docetaxel include m/z 569, 551, 509, and 286, which correspond to the taxane core after specific losses.[1] Analyzing these fragmentation patterns provides valuable structural information.

-

Biological Properties and Mechanism of Action

Taxanes exert their potent anticancer effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Microtubule Stabilization

Unlike other microtubule-targeting agents that induce depolymerization, taxanes bind to the β-tubulin subunit of microtubules, stabilizing them against depolymerization.[8][9] This stabilization disrupts the normal dynamic instability of microtubules, leading to the formation of abnormal microtubule bundles and arresting cells in the G2/M phase of the cell cycle.[10]

Induction of Apoptosis

The mitotic arrest induced by taxanes ultimately triggers programmed cell death, or apoptosis. This process is mediated by a complex signaling cascade.

The binding of taxanes to microtubules initiates a series of downstream signaling events culminating in apoptosis. Key signaling pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of the Bcl-2 family of proteins.

References

- 1. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 9. youtube.com [youtube.com]

- 10. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Complexity: A Technical Guide to Total Synthesis Strategies for Novel Taxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword

The taxane family of diterpenoids, headlined by the groundbreaking anticancer agent paclitaxel (Taxol®), represents a continuing frontier in natural product synthesis and medicinal chemistry. The intricate molecular architecture of the taxane core, a unique 6-8-6 tricyclic system, has captivated and challenged synthetic chemists for decades. The pursuit of its total synthesis has not only been a benchmark for the advancement of organic chemistry but has also opened avenues for the creation of novel derivatives with enhanced therapeutic profiles. This technical guide provides an in-depth exploration of the core strategies employed in the total synthesis of taxanes, with a focus on the development of innovative derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in this dynamic field. We will delve into the landmark linear and convergent syntheses, the innovative "two-phase" approach, and the biological implications of these synthetic endeavors, particularly concerning the mechanisms of action of novel taxane derivatives.

Core Synthetic Strategies: A Comparative Overview

The total synthesis of taxanes has been approached through several distinct strategic paradigms. These can be broadly categorized as linear, convergent, and, more recently, a bio-inspired "two-phase" synthesis. Each strategy offers a unique set of advantages and challenges in assembling the complex taxane skeleton.

The Linear Approach: Holton's Total Synthesis of Paclitaxel

A linear synthesis involves the sequential construction of the target molecule from a single starting material. The Holton synthesis of paclitaxel, a landmark achievement, exemplifies this approach.[1][2] It commences from a readily available chiral starting material, patchoulene oxide, and proceeds through a series of transformations to build the taxane core and subsequently append the side chain.[1][2]

Logical Workflow of a Linear Synthesis:

Caption: A diagram illustrating the sequential nature of a linear synthetic strategy.

The Convergent Approach: Nicolaou's Total Synthesis of Paclitaxel

In contrast to a linear strategy, a convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then coupled together in the later stages. The Nicolaou synthesis of paclitaxel is a classic example of this more efficient approach.[3][4] This strategy allows for the parallel construction of complex intermediates, often leading to a higher overall yield. Key fragments, such as the A and C rings of the taxane core, are synthesized separately and then joined to form the central eight-membered B ring.[3]

Logical Workflow of a Convergent Synthesis:

Caption: A diagram illustrating the parallel fragment synthesis and subsequent coupling in a convergent synthetic strategy.

The Two-Phase Approach: Baran's Total Synthesis of Paclitaxel

A more recent and bio-inspired strategy is the "two-phase" synthesis, pioneered by the Baran group.[5] This approach mimics nature's strategy for building complex terpenes. The "cyclase phase" focuses on the rapid construction of the carbocyclic core of the taxane from simple starting materials.[5] The subsequent "oxidase phase" involves a series of selective C-H and C-C bond oxidations to install the requisite oxygenation pattern on the pre-formed skeleton.[5] This strategy allows for a divergent approach to a variety of taxane analogues from a common intermediate.

Logical Workflow of a Two-Phase Synthesis:

Caption: A diagram illustrating the divergent nature of the two-phase synthetic strategy.

Quantitative Comparison of Key Total Syntheses

The efficiency of a total synthesis is often measured by its overall yield and the number of steps required. The following tables provide a summary of the quantitative data for the landmark total syntheses of paclitaxel.

Table 1: Comparison of Overall Yield and Step Count for Paclitaxel Total Syntheses

| Synthesis | Strategy | Starting Material(s) | Longest Linear Sequence (Steps) | Overall Yield (%) |

| Holton (1994) | Linear | Patchoulene oxide | 46 | Not explicitly reported in a single figure, but individual step yields are high. |

| Nicolaou (1994) | Convergent | Mucic acid, 2-chloro-acrylonitrile, etc. | ~40 | ~0.0078 |

| Baran (2020) | Two-Phase | Simple commercial chemicals | 22 (to a key intermediate) | ~0.0014 |

Table 2: Selected Stepwise Yields in Key Paclitaxel Syntheses

| Synthesis | Key Transformation | Reagents and Conditions | Yield (%) |

| Holton | Chan Rearrangement | Lithium tetramethylpiperidide | 90 |

| Dieckmann Condensation | Lithium diisopropylamide | Not explicitly reported | |

| Ojima-Holton Lactam Coupling | β-lactam, NaHMDS | Not explicitly reported | |

| Nicolaou | Shapiro Reaction | n-BuLi | Not explicitly reported |

| McMurry Pinacol Coupling | TiCl₃, Zn-Cu | 23 | |

| Ojima-Holton Lactam Coupling | β-lactam, NaHMDS | Not explicitly reported | |

| Baran | Intramolecular Diels-Alder | BF₃·OEt₂ | Not explicitly reported |

| C-H Oxidation | DMDO | 49 | |

| Ojima-Holton Lactam Coupling | β-lactam, Li-alkoxide | 85 |

Note: The yields reported are as found in the cited literature and may vary based on specific reaction conditions and scale.

Detailed Experimental Protocols for Key Reactions

The successful execution of a complex total synthesis relies on the precise application of key chemical transformations. This section provides detailed methodologies for several of the pivotal reactions employed in taxane synthesis.

The Ojima-Holton Lactam Coupling

The attachment of the C13 side chain is a crucial final step in many taxane syntheses and is often accomplished using the Ojima-Holton lactam.

Experimental Protocol:

To a solution of the baccatin III derivative (1.0 equiv) in anhydrous THF at -40 °C is added a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.1 equiv). The mixture is stirred for 30 minutes at -40 °C, after which a solution of the Ojima lactam (1.2 equiv) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to 0 °C and stirred for 1-2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the coupled product.[1][6]

The McMurry Pinacol Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups to form an alkene, or in the case of the Nicolaou synthesis, a diol, to construct the eight-membered B ring.[7]

Experimental Protocol:

A slurry of TiCl₃ (10 equiv) and Zn-Cu couple (20 equiv) in DME is heated at reflux for 2 hours under an argon atmosphere. A solution of the dialdehyde precursor (1.0 equiv) in DME is then added dropwise to the refluxing mixture over a period of 10-12 hours. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous K₂CO₃ solution. The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the pinacol-coupled diol.[3][7]

The Shapiro Reaction

The Shapiro reaction is utilized in the Nicolaou synthesis to generate a vinyllithium species, which serves as a nucleophile for coupling the A and C ring fragments.[8]

Experimental Protocol:

To a solution of the tosylhydrazone precursor (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (2.1 equiv) dropwise. The resulting solution is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction mixture is then cooled to -78 °C, and a solution of the aldehyde coupling partner (1.2 equiv) in anhydrous THF is added. The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography.[3][8]

Signaling Pathways of Novel Taxane Derivatives

While the primary mechanism of action of paclitaxel is the stabilization of microtubules, leading to mitotic arrest and apoptosis, novel taxane derivatives have been developed to overcome drug resistance and exhibit altered or additional mechanisms of action. These often involve the modulation of key cellular signaling pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers and contributes to drug resistance.[9][10] Some novel taxane derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K/Akt/mTOR Signaling Pathway:

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain novel taxane derivatives.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[11][12] Its aberrant activation in adult tissues can drive the growth and proliferation of cancer stem cells, contributing to tumor recurrence and drug resistance.[12] Certain novel taxanes have shown the ability to modulate this pathway.

Hedgehog Signaling Pathway:

Caption: A simplified diagram of the Hedgehog signaling pathway, a target for some novel taxane derivatives.

Conclusion and Future Perspectives

The total synthesis of taxanes remains a vibrant and challenging area of research. The evolution from linear to convergent and two-phase strategies reflects the increasing sophistication of synthetic organic chemistry. These synthetic endeavors have not only provided access to paclitaxel but have also laid the foundation for the rational design and synthesis of novel derivatives with improved pharmacological properties. The ability of these new agents to overcome multidrug resistance by modulating key signaling pathways, such as PI3K/Akt/mTOR and Hedgehog, highlights the immense potential of synthetic chemistry to address critical challenges in cancer therapy. Future efforts will likely focus on the development of even more efficient and divergent synthetic routes, enabling the rapid generation of diverse taxane libraries for biological screening. The integration of computational modeling and a deeper understanding of the complex biology of cancer will undoubtedly guide the design of the next generation of taxane-based therapeutics, bringing new hope to patients worldwide.

References

- 1. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 2. Holton_Taxol_total_synthesis [chemeurope.com]

- 3. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 4. aua.gr [aua.gr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ojima lactam - Wikipedia [en.wikipedia.org]

- 7. McMurry reaction - Wikipedia [en.wikipedia.org]

- 8. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 12. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Complete Taxol Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, commercially known as Taxol, is a potent anti-cancer agent widely used in the treatment of various malignancies.[1] Its complex diterpenoid structure is the product of an intricate biosynthetic pathway found in yew trees (Taxus spp.). The elucidation of this pathway, involving an estimated 19-20 enzymatic steps, has been a significant focus of research for decades, driven by the need for a sustainable and economically viable source of this life-saving drug.[2][3] This technical guide provides a comprehensive overview of the current understanding of the complete Taxol biosynthetic pathway, including the enzymes, intermediates, and regulatory networks. It is designed to serve as a valuable resource for researchers and professionals involved in natural product biosynthesis, metabolic engineering, and drug development.

I. The Taxol Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of Taxol can be conceptually divided into three main stages:

-

Formation of the Taxane Skeleton: This initial phase involves the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to form the characteristic tricyclic taxane core.[4]

-

Oxygenation and Acylation of the Taxane Core: A series of cytochrome P450 monooxygenases and acyltransferases sequentially modify the taxane skeleton, adding hydroxyl and acyl groups at specific positions.

-

Attachment and Modification of the C13 Side Chain: The final stage involves the synthesis and attachment of the N-benzoyl-β-phenylisoserinoyl side chain at the C13 position of the taxane core, a feature crucial for Taxol's anti-cancer activity.[5]

The complete pathway is a complex network of reactions, with some degree of branching and substrate promiscuity among the enzymes.[4] The following diagram illustrates the currently accepted sequence of enzymatic reactions leading to the formation of Taxol.

II. Quantitative Data on the Taxol Biosynthetic Pathway

Understanding the kinetics of the enzymes involved and the concentrations of intermediates is crucial for identifying rate-limiting steps and for metabolic engineering efforts. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of Key Enzymes in Taxol Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Km (µM) | kcat (s-1) |

| Taxadiene Synthase | TS | Geranylgeranyl Diphosphate | 0.6 | 0.03 |

| Taxadien-5α-ol-O-acetyltransferase | TAT | Taxa-4(20),11(12)-dien-5α-ol, Acetyl-CoA | 5.0, 5.5 | 29.59 |

| Taxane 2α-O-benzoyltransferase | TBT | 2-debenzoyl-7,13-diacetylbaccatin III, Benzoyl-CoA | 640, 300 | 0.003 |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | 10-deacetylbaccatin III, Acetyl-CoA | 57.6 | 0.59 |

| Phenylalanine Aminomutase | PAM | (S)-α-Phenylalanine | 45 | 0.015 |

| Baccatin III-O-phenylpropanoyltransferase | BAPT | Baccatin III, β-Phenylalanoyl-CoA | 68, 4.9 | 0.0583 |

| N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | N-debenzoyl-(3'RS)-2'-deoxytaxol, Benzoyl-CoA | 420, 400 | 1.5 |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Table 2: Reported Titers of Taxol and Precursors in Engineered Systems and Taxus Cell Cultures

| Compound | Production System | Titer | Reference |

| Taxadiene | E. coli | ~1 g/L | [4] |

| Oxygenated Taxanes | E. coli | ~570 ± 45 mg/L | [3] |

| Taxol | Taxus cell culture | 1.2 mg/L | [6] |

| Cephalomannine | Taxus cell culture | 3.2 mg/L | [6] |

| Baccatin III | Taxus cell culture | 1.6 mg/L | [6] |

| 10-Deacetylbaccatin III | Taxus cell culture | < 1.2 mg/L | [6] |

III. Experimental Protocols

The elucidation of the Taxol biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches. Below are generalized protocols for key experiments.

A. Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

A common strategy to characterize the function of a candidate gene is to express it in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, and then perform enzymatic assays using the recombinant protein.

References

- 1. static.igem.org [static.igem.org]

- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]

The Diverse World of Natural Taxane Analogues: A Technical Guide for Researchers

An in-depth exploration of the discovery, isolation, and biological evaluation of natural taxane analogues, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Taxanes represent a critically important class of diterpenoid natural products, renowned for their potent anticancer properties. The archetypal member of this family, paclitaxel (Taxol®), and its semi-synthetic analogue docetaxel (Taxotere®), are mainstays in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] Their clinical success has spurred extensive research into the vast chemical diversity of naturally occurring taxane analogues found primarily in plants of the Taxus genus (yew) and certain endophytic fungi.[1][3] This guide provides a technical overview of the structural variety of these compounds, methodologies for their isolation and characterization, and their diverse biological activities, with a focus on their anticancer potential.

I. Structural Diversity of Natural Taxane Analogues

The structural landscape of natural taxanes is remarkably diverse, with nearly 600 distinct compounds identified to date.[1] This diversity arises from variations in the core taxane skeleton and the nature and position of its various substituents.

Taxanes are classified into 11 main types based on the arrangement of their fused ring systems, the most common of which is the 6/8/6 tricyclic core characteristic of paclitaxel.[1][4] Modifications to this core, such as ring contractions or expansions, give rise to other skeletal types. Further diversification is achieved through a wide array of functional group modifications, including hydroxylation, acylation, and glycosylation at various positions on the taxane ring.

Some of the most well-studied natural taxane analogues, aside from paclitaxel, include:

-

10-Deacetylbaccatin III (10-DAB): A key precursor for the semi-synthesis of paclitaxel and docetaxel, 10-DAB is found in relatively high concentrations in the needles of the European yew (Taxus baccata).[5]

-

Baccatin III: Another important precursor for paclitaxel synthesis, differing from 10-DAB by the presence of an acetyl group at the C-10 position.[6]

-

Cephalomannine: A close analogue of paclitaxel, differing in the side chain attached at C-13. It is often co-isolated with paclitaxel.

-

10-Deacetyltaxol: A direct precursor to paclitaxel in its biosynthetic pathway.

The structural variations among these and other natural taxanes have a profound impact on their biological activity, influencing their affinity for their molecular target, tubulin, as well as their pharmacokinetic and pharmacodynamic properties.

II. Quantitative Biological Activity of Selected Taxane Analogues

The primary mechanism of action for the anticancer activity of taxanes is their ability to bind to the β-tubulin subunit of microtubules.[7][8] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic processes of cell division.[9][10] The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[3][11]

The cytotoxic potency of various natural taxane analogues is typically evaluated in vitro against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of their activity. The following table summarizes the reported IC50 values for several natural taxane analogues against different cancer cell lines.

| Taxane Analogue | Cell Line | Cancer Type | IC50 Value | Reference(s) |

| Paclitaxel | Various | Ovarian | 0.7 - 1.8 nM | [12] |

| Various | Breast | Not specified | [13][14][15] | |

| Various | Various | 2.5 - 7.5 nM | [16] | |

| 10-Deacetylbaccatin III | L. donovani | Leishmaniasis | 70 nM | [1][] |

| A2780 | Ovarian | > 25 µM | [18] | |

| A549 | Lung | 21 µM | [18] | |

| Baccatin III | HeLa | Cervical | 4.30 µM | [7][19][20] |

| A549 | Lung | 4 - 7.81 µM | [7][19][20] | |

| A431 | Skin | 4 - 7.81 µM | [7][19][20] | |

| HepG2 | Liver | 4 - 7.81 µM | [7][19][20] | |

| Various | Various | 8 - 50 µM | [3] |

III. Experimental Protocols

A. Isolation and Purification of Natural Taxanes from Taxus Species

The isolation of taxanes from their natural sources is a multi-step process involving extraction, partitioning, and chromatographic purification. The following is a generalized protocol based on commonly employed methodologies.[2][9][21][22][23][24][25]

1. Plant Material Preparation:

-

Collect fresh plant material, typically needles or bark of a Taxus species.

-

Air-dry the material in a well-ventilated area until a constant weight is achieved.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material in a suitable organic solvent, such as methanol, ethanol, or a mixture of dichloromethane and methanol, at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture to separate the solvent extract from the plant residue.

-

Repeat the extraction process with fresh solvent to ensure complete extraction of the taxanes.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent-Solvent Partitioning:

-

Suspend the crude extract in water and partition it against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. Discard the hexane layer.

-

Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxanes.

-

Collect the organic phase and evaporate it to dryness to yield a taxane-enriched fraction.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography (Normal Phase):

-

Dissolve the taxane-enriched fraction in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

-

Load the solution onto a silica gel column equilibrated with the same solvent system.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing the desired taxane analogues.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

For further purification, subject the pooled fractions to RP-HPLC on a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile and water.

-

Monitor the elution profile using a UV detector at 227 nm.

-

Collect the peaks corresponding to the individual taxane analogues.

-

5. Crystallization:

-

Concentrate the purified fractions containing the individual taxane analogues.

-

Induce crystallization by dissolving the residue in a minimal amount of a suitable solvent and then slowly adding a non-solvent.

-

Collect the crystals by filtration and dry them under vacuum.

B. Structural Elucidation

The precise chemical structure of isolated taxane analogues is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the stereochemistry, of the molecule.

C. In Vitro Cytotoxicity Assays

The cytotoxic activity of purified taxane analogues is assessed using various in vitro assays. The MTT and clonogenic assays are two commonly used methods.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [26][27][28][29]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the taxane analogue for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Clonogenic Assay: [16][30][31][32][33][34]

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

-

Cell Seeding: Plate a known number of cells in 6-well plates or culture dishes.

-

Compound Treatment: Treat the cells with the taxane analogue for a specific duration.

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a suitable fixative (e.g., methanol or glutaraldehyde) and stain them with a staining solution (e.g., crystal violet).

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE.

IV. Signaling Pathways and Experimental Workflows

A. Taxane-Induced Apoptosis Signaling Pathway

Taxanes induce apoptosis through a complex signaling cascade that is initiated by the stabilization of microtubules. This disruption of the microtubule network leads to mitotic arrest and the activation of downstream apoptotic pathways. Key events in this process include the phosphorylation of the anti-apoptotic protein Bcl-2 and the induction of the tumor suppressor protein p53.[8][11][35][36][37][38][39][40][41][42][43]

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]

- 6. Baccatin III - Wikipedia [en.wikipedia.org]

- 7. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP1818328A1 - Chromatographic method for the isolation and purification of taxane derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 22. mdpi.com [mdpi.com]

- 23. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 24. US6759539B1 - Process for isolation and purification of paclitaxel from natural sources - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. texaschildrens.org [texaschildrens.org]

- 28. researchgate.net [researchgate.net]

- 29. merckmillipore.com [merckmillipore.com]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]

- 34. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Inactivation of Bcl-2 by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 40. mdpi.com [mdpi.com]

- 41. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Taxanes: A Technical Guide to Paclitaxel and Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel and docetaxel, foundational chemotherapeutics of the taxane class, have become indispensable in the treatment of a wide array of solid tumors, including breast, ovarian, and non-small cell lung cancer.[1] Originally derived from the Pacific yew tree (Taxus brevifolia) and the European yew tree (Taxus baccata), respectively, these potent antimitotic agents have significantly improved patient outcomes.[2][3] While both drugs share a common mechanism of action by targeting microtubules, they exhibit distinct pharmacological profiles that influence their clinical efficacy, safety, and applications.[1] This in-depth technical guide provides a comprehensive comparison of paclitaxel and docetaxel, detailing their mechanisms of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the critical signaling pathways they modulate.

Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

The primary anticancer effect of both paclitaxel and docetaxel is their ability to disrupt microtubule dynamics.[4] They bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[1][5] This hyper-stabilization of microtubules disrupts the normal dynamic instability required for the formation and function of the mitotic spindle during cell division.[1] Consequently, the cell cycle is arrested, primarily in the G2/M phase, which ultimately leads to the induction of apoptosis and cell death.[1][4]

Despite this shared fundamental mechanism, there are notable differences in their interaction with tubulin. Docetaxel has been shown to have a higher affinity for β-tubulin compared to paclitaxel.[1] Furthermore, docetaxel is approximately twice as potent as paclitaxel in inhibiting microtubule depolymerization.[1] These molecular distinctions may contribute to the observed variations in their biological and clinical activities.[1] Docetaxel also appears to have a wider range of activity within the cell cycle, affecting the S, G2, and M phases, whereas paclitaxel's effects are more concentrated in the G2 and M phases.[6][7]

Comparative Efficacy and Clinical Applications

Both paclitaxel and docetaxel are cornerstones in the treatment of various cancers, used as single agents or in combination with other chemotherapeutic drugs.[1][8] Their clinical utility has been extensively studied in numerous randomized controlled trials.

Quantitative Comparison of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for paclitaxel and docetaxel can vary significantly depending on the cancer cell line and the specific experimental conditions used.[1]

| Cell Line Type | Paclitaxel IC50 Range | Docetaxel IC50 Range | Key Findings | Reference |

| Gynecologic and Breast Cancer | 3.7 - 660 ng/mL | 5.4 - 540 ng/mL | Activity varies between cell lines, with docetaxel being more active in some and paclitaxel in others. | [1] |

| Human Neuroblastoma | - | - | Docetaxel was found to be 2 to 11 times more cytotoxic than paclitaxel. | [1] |

| Taxane-Resistant Breast Cancer (MCF-7/TxT50) | 60-fold resistance | 60-fold resistance | Cross-resistance observed in this P-gp overexpressing cell line. | [9] |

| Taxane-Resistant Uterine Sarcoma (MES-SA/Dx5) | ~200-fold resistance | ~200-fold resistance | High level of cross-resistance mediated by P-glycoprotein. | [9] |

Note: IC50 values are highly dependent on experimental conditions and should be compared with caution across different studies.[1]

Comparative Clinical Efficacy in Metastatic Breast Cancer

Head-to-head clinical trials have provided valuable insights into the relative efficacy of these two taxanes.

| Parameter | Paclitaxel-Based Regimen | Docetaxel-Based Regimen | Findings from Meta-analysis | Reference |

| Overall Survival (OS) | No significant difference | No significant difference | Comparable efficacy between the two regimens. | [10] |

| Progression-Free Survival (PFS) | No significant difference | No significant difference | No statistically significant difference observed. | [10] |

| Overall Response Rate (ORR) | No significant difference | No significant difference | Similar response rates were found. | [10] |

| Grade 3/4 Hematological Toxicities | Lower incidence | Higher incidence | Docetaxel was associated with more hematological side effects. | [10] |

| Grade 3/4 Non-Hematological Toxicities (Mucositis, Diarrhea, Fatigue) | Lower incidence | Higher incidence | Docetaxel showed a higher incidence of these toxicities. | [10] |

A systematic review and meta-analysis of seven randomized controlled trials concluded that paclitaxel-based and docetaxel-based regimens have comparable efficacy in patients with metastatic breast cancer.[10] However, the paclitaxel-based regimen was associated with less toxicity and better tolerability.[10] In a specific trial (TAX 311) for advanced breast cancer, docetaxel demonstrated superior efficacy compared to paclitaxel.[1]

Mechanisms of Resistance

The clinical effectiveness of taxanes can be limited by the development of drug resistance.[11] Several mechanisms have been identified:

-

Overexpression of Drug Efflux Pumps: The most well-characterized mechanism is the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter encoded by the MDR1 gene.[12] P-gp actively pumps taxanes out of the cancer cell, reducing their intracellular concentration and thus their efficacy.[12] Both paclitaxel and docetaxel are substrates for P-gp.[12]

-

Alterations in Tubulin Subunits: Mutations in the genes encoding β-tubulin can alter the drug-binding site, thereby reducing the affinity of taxanes for their target.[5]

-

Changes in Microtubule-Associated Proteins (MAPs): MAPs play a crucial role in regulating microtubule dynamics. Alterations in the expression or function of these proteins can impact the sensitivity of cells to taxanes.[6]

Signaling Pathways Modulated by Taxanes

The induction of apoptosis by paclitaxel and docetaxel is a complex process involving the modulation of several key signaling pathways.

Taxane-Induced Apoptosis Pathway

The primary trigger for apoptosis is the sustained mitotic arrest caused by microtubule stabilization.[4] This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Regulation of Microtubule Dynamics

Microtubules are inherently dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage).[13] This dynamic instability is crucial for their cellular functions.[13] Taxanes disrupt this delicate balance.

Caption: The effect of taxanes on microtubule dynamic instability.

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of data, this section details the methodologies for key experiments used to characterize and compare taxanes.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. An increase in absorbance at 340 nm indicates microtubule formation.[1][14]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Paclitaxel or Docetaxel stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Protocol:

-

Preparation of Tubulin Stock: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL.[14] Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).[14] Keep on ice.

-

Compound Preparation: Prepare serial dilutions of the taxane in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Assay Setup: Add the test compound or vehicle control to the wells of a pre-warmed 96-well plate.

-

Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate the reaction.

-

Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Monitor the change in absorbance at 340 nm over time (e.g., every 30-60 seconds for 60 minutes).[1][14]